2-(Isopropylamino)ethanol

Description

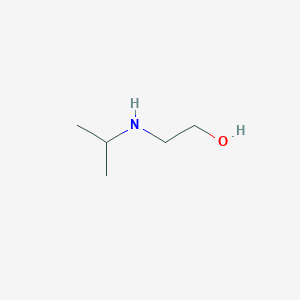

Structure

3D Structure

Properties

IUPAC Name |

2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2)6-3-4-7/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILLZYSZSDGYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Record name | ISOPROPYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54472-62-7 (hydrochloride) | |

| Record name | 2-Isopropylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5059373 | |

| Record name | 2-Isopropylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropylaminoethanol appears as an amber to straw colored liquid. Slightly less dense than water. May emit toxic oxides of nitrogen at high temperatures. Used to make other chemicals., Liquid | |

| Record name | ISOPROPYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-[(1-methylethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

109-56-8 | |

| Record name | ISOPROPYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Isopropylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isopropylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[(1-methylethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Isopropylamino)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8L7KC6HUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)ethanol

This technical guide provides a comprehensive overview of the primary synthesis protocols for 2-(isopropylamino)ethanol, a crucial intermediate in the production of various pharmaceuticals, agrochemicals, and emulsifiers.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, quantitative data summaries, and visual representations of the synthesis pathways and workflows.

Introduction

This compound, also known as N-isopropylethanolamine, is a secondary amino alcohol with the chemical formula C5H13NO.[3] It is a colorless to amber-colored liquid that is soluble in water.[2][3][4] Its utility as a building block in organic synthesis stems from the presence of both a secondary amine and a primary alcohol functional group, allowing for a variety of subsequent chemical modifications.[5] This guide details two prominent methods for its synthesis: reductive amination and a vapor-phase catalytic reaction.

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below: reductive amination of ethanolamine (B43304) and acetone (B3395972), and a vapor-phase catalytic reaction.

Method 1: Reductive Amination of Ethanolamine and Acetone

This classic and well-documented laboratory procedure involves the reaction of ethanolamine with acetone in the presence of a platinum catalyst and hydrogen gas to form the desired product.[6] This method is a type of reductive amination, where a carbonyl group is converted to an amine via an intermediate imine.[7]

Experimental Protocol:

-

Catalyst Preparation: In a 1-liter reduction bottle, 0.5 g of platinum oxide catalyst and 50 ml of absolute ethanol (B145695) are combined. The bottle is connected to a low-pressure hydrogen tank and the system is purged by alternately evacuating and filling with hydrogen twice. Hydrogen is then introduced until the pressure reaches 1–2 atm, and the mixture is shaken for 20–30 minutes to reduce the platinum oxide.[6]

-

Reaction Mixture Preparation: A solution of 61.0 g (1.0 mole) of ethanolamine, 75.4 g (1.3 moles) of acetone, and 100 ml of absolute ethanol is prepared.[6]

-

Reaction Execution: The shaker is stopped, and air is admitted into the reduction bottle. The prepared solution of ethanolamine and acetone is then rinsed into the reduction bottle with an additional 50 ml of absolute ethanol. The apparatus is again purged with hydrogen twice. The bottle is then shaken under a hydrogen pressure of 1-2 atm. The reaction is monitored by observing the uptake of hydrogen.[6]

-

Work-up and Purification: Upon completion of the reaction, the hydrogen is replaced with air, and the catalyst is removed by filtration. The reaction bottle is rinsed with 75 ml of benzene, which is also passed through the filter. The combined filtrate is transferred to a 500-ml modified Claisen flask, and the bulk of the solvent is removed by distillation at atmospheric pressure. The remaining residue is then distilled under reduced pressure to yield the final product.[6]

Quantitative Data for Reductive Amination:

| Parameter | Value | Reference |

| Reactants | ||

| Ethanolamine | 61.0 g (1.0 mole) | [6] |

| Acetone | 75.4 g (1.3 moles) | [6] |

| Catalyst | ||

| Platinum Oxide | 0.5 g | [6] |

| Solvent | ||

| Absolute Ethanol | 200 ml (total) | [6] |

| Benzene (for rinsing) | 100 ml (total) | [6] |

| Reaction Conditions | ||

| Hydrogen Pressure | 1–2 atm | [6] |

| Product | ||

| 2-Isopropylaminoethanol Yield | 97–98 g | [6] |

| Boiling Point | 86–87°C at 23 mm Hg | [6] |

Method 2: Vapor-Phase Catalytic Reaction

An alternative, industrially scalable method involves the vapor-phase catalytic reaction of acetone, 2-aminoethanol, and hydrogen in the presence of a noble metal catalyst.[1][8] This continuous process offers high efficiency and throughput.[1]

Experimental Protocol:

-

Catalyst Loading: A reaction tube is filled with a catalyst containing a noble metal, such as 0.5 wt% platinum on alumina (B75360) pellets.[1]

-

Reactant Feed: A mixture of 2-aminoethanol and acetone, along with hydrogen gas, is continuously fed into the reaction tube. A typical molar ratio of 2-aminoethanol:acetone:hydrogen is 1:3:9.[1]

-

Reaction Conditions: The reaction is carried out at a temperature of 100–150°C.[1]

-

Product Collection and Analysis: The reaction gas exiting the tube is absorbed in cooled water. The resulting absorption solution is then analyzed by gas chromatography to determine the conversion of the starting material and the yield of the product.[1]

Quantitative Data for Vapor-Phase Catalytic Reaction:

| Parameter | Value | Reference |

| Reactants (Molar Ratio) | ||

| 2-Aminoethanol | 1 | [1] |

| Acetone | 3 | [1] |

| Hydrogen | 9 | [1] |

| Catalyst | ||

| Platinum on Alumina | 0.5 wt% | [1] |

| Reaction Conditions | ||

| Temperature | 100–150°C | [1] |

| Product | ||

| 2-Aminoethanol Conversion | 100% | [1] |

| 2-Isopropylaminoethanol Yield | 96.0% | [1] |

Visualizing the Synthesis

To better illustrate the chemical transformations and experimental processes, the following diagrams are provided.

Caption: Reductive amination synthesis pathway.

Caption: Experimental workflow for reductive amination.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C5H13NO | [3][5] |

| Molecular Weight | 103.16 g/mol | [3][5] |

| Appearance | Colorless to amber liquid | [2][3][9] |

| Boiling Point | 170.4–172 °C at 760 mmHg | [2][4] |

| Melting Point | 15.85 °C | [4] |

| Density | 0.875–0.92 g/cm³ at 25 °C | [2][4] |

| Flash Point | 70.3–78 °C | [2][4] |

| Refractive Index | n20/D 1.441 | [2][4] |

| Water Solubility | Soluble | [4] |

Conclusion

The synthesis of this compound can be effectively achieved through multiple routes, with reductive amination being a well-established laboratory method and vapor-phase catalysis offering an efficient industrial alternative. The choice of method depends on the desired scale of production and available resources. This guide provides the necessary detailed protocols and quantitative data to enable researchers and drug development professionals to successfully synthesize this versatile chemical intermediate.

References

- 1. WO2014013706A1 - Method for producing this compound - Google Patents [patents.google.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 2-(Diisopropylamino)ethanol|High-Purity Reagent [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. US9102587B2 - Method for producing this compound - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

In-Depth Technical Guide to the Physicochemical Properties of 2-(Isopropylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isopropylamino)ethanol, also known as N-Isopropylethanolamine, is a secondary amine with the chemical formula C5H13NO. This organic compound finds applications in various chemical syntheses, including the preparation of heterocyclic N,O-acetals and as an absorbent for CO2.[1][2] Its biological activities, particularly its effects on cell proliferation and reproductive systems, have also been a subject of investigation, making a thorough understanding of its physicochemical properties crucial for researchers in drug development and related scientific fields. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological interactions.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

| Property | Value | Source |

| Molecular Weight | 103.16 g/mol | [3] |

| Appearance | Colorless to amber or straw-colored liquid | [4] |

| Boiling Point | 170.4 - 172 °C | [1][2][3][5][6] |

| Melting Point | 15.85 °C (predicted) | [5] |

| Density | 0.875 - 0.92 g/mL at 25 °C | [1][2][3][5][6] |

| Refractive Index (n20/D) | 1.441 | [2][3][5][6] |

| Solubility | Soluble in water | [5][7] |

| pKa | 14.79 ± 0.10 (predicted) | [5] |

| LogP | -0.1 to 0.36760 (predicted) | [5] |

| Flash Point | 70.3 - 78 °C (closed cup) | [5] |

| Vapor Pressure | 3.762 mmHg at 25°C | [5] |

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of chemical compounds is guided by standardized protocols to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals. The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound, based on the relevant OECD guidelines.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[8][9][10][11] For a pure crystalline solid, this transition occurs over a very narrow temperature range.

Experimental Workflow:

Figure 1: Workflow for Melting Point Determination.

Detailed Methodology:

-

Sample Preparation: The this compound sample is first thoroughly dried. A small amount of the substance is then finely powdered and packed into a capillary tube, which is sealed at one end.

-

Apparatus: A calibrated melting point apparatus with a heating block or a liquid bath is used.

-

Heating: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (approximately 1°C per minute) near the expected melting point.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.

Water Solubility (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[12][13][14][15][16] This property is crucial for assessing the environmental fate and bioavailability of a compound.

Experimental Workflow:

Figure 2: Workflow for Water Solubility Determination.

Detailed Methodology:

-

Flask Method: An excess amount of this compound is added to a known volume of water in a flask.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The saturated solution is then separated from the undissolved substance by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 117)

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is defined as the ratio of its concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[17][18][19][20] It is a key parameter in predicting the absorption and distribution of drugs.

Experimental Workflow (Shake Flask Method - OECD 107):

Figure 3: Workflow for LogP Determination (Shake Flask).

Detailed Methodology:

-

Preparation: A dilute solution of this compound is prepared in either water or n-octanol. This solution is then mixed with the other immiscible solvent in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate. Centrifugation may be used to facilitate a clean separation.

-

Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Dissociation Constant (pKa) (OECD Guideline 112)

The dissociation constant (pKa) is a measure of the strength of an acid or base.[21][22][23] For a basic compound like this compound, the pKa refers to the equilibrium constant for the protonation of the amine group.

Experimental Workflow (Titration Method):

Figure 4: Workflow for pKa Determination (Titration).

Detailed Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in water.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of acid added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).

Biological Activities and Signaling Pathways

This compound has demonstrated biological activity in several in vivo and in vitro studies, primarily related to reproductive toxicity and cell growth inhibition.

Antifertility Effects

Studies in rodents have shown that this compound possesses postcoital antifertility activity.[24] When administered to female rats during early gestation, it can prevent implantation of the embryo and, at later stages of early pregnancy, induce embryonic resorption.[24] The compound appears to arrest the development of preimplantation embryos.[24]

Logical Relationship of Antifertility Action:

Figure 5: Logical Flow of Antifertility Effects.

While the precise molecular mechanism and signaling pathways underlying these antifertility effects are not fully elucidated, the observed developmental arrest suggests interference with critical early embryonic processes. Ethanol (B145695), a related compound, is known to disrupt embryonic development by interfering with signaling pathways such as the retinoic acid (RA) signaling pathway, which is crucial for gastrulation. It is plausible that this compound could act through similar or related pathways.

Cell Growth Inhibition

This compound has been reported to inhibit the growth of mammalian cell lines, including Chinese hamster ovary (CHO-K1) and mouse L-M cells. The inhibition is described as occurring through two distinct mechanisms: a reversible, concentration-dependent reduction in the logarithmic population doubling rate and a decrease in the saturation density of the cell population.

Potential Mechanisms of Cell Growth Inhibition:

The molecular basis for this cell growth inhibition is not yet fully understood. However, considering the structure of this compound as an ethanolamine (B43304) derivative, potential mechanisms could involve:

-

Interference with Membrane Synthesis: As an analog of ethanolamine, it might interfere with the synthesis of phosphatidylethanolamine, a key component of cell membranes.

-

Modulation of Signaling Pathways: It could potentially interact with signaling pathways that regulate cell proliferation and survival. For instance, some ethanolamine analogs have been shown to inhibit protein kinase C (PKC), an enzyme involved in cell growth and differentiation.

Further research is required to delineate the specific signaling pathways affected by this compound that lead to the observed inhibition of cell growth.

Experimental Protocols for Biological Activity Assessment

The evaluation of the biological activities of this compound can be conducted using standardized toxicological testing protocols, such as those provided by the OECD.

Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This test is designed to provide initial information on the potential effects of a substance on reproduction and development.[5][9][11][13][17]

Experimental Workflow:

References

- 1. Ethanol Effects on Early Developmental Stages Studied Using the Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The possible mechanisms for the antifertility action of methanolic root extract of Rumex steudelii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifertility activity of aqueous ethanolic extract of Hymenocardia acida stem bark in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of ethanol on the radiation response of CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 11. oecd.org [oecd.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 15. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. rjptonline.org [rjptonline.org]

- 19. Antiovulatory and postcoital antifertility activity of the antiprogestin CDB-2914 when administered as single, multiple, or continuous doses to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ethanol induces embryonic malformations by competing for retinaldehyde dehydrogenase activity during vertebrate gastrulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Postcoital antifertility activity of aminoalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. japtronline.com [japtronline.com]

- 23. Non-steroidal antifertility agents affecting brain mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide to 2-(Isopropylamino)ethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Isopropylamino)ethanol (CAS No. 109-56-8), a secondary amine with significant industrial and research applications. This document details its chemical and physical properties, provides an established experimental protocol for its synthesis, and explores its key uses, particularly in carbon dioxide capture and as a precursor in chemical synthesis. All quantitative data is presented in clear, tabular format for ease of reference. Furthermore, logical workflows for its synthesis and a primary application are visualized using diagrams to facilitate a deeper understanding of the underlying processes.

Chemical and Physical Properties

This compound, also known as N-Isopropylethanolamine, is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the tables below, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 109-56-8 | [2] |

| Molecular Formula | C5H13NO | [3] |

| Molecular Weight | 103.16 g/mol | [2] |

| Appearance | Colorless to amber or straw-colored liquid | [3][4] |

| Boiling Point | 172 °C (lit.) | [5] |

| Density | 0.897 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.441 (lit.) | [5] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [5][6] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| Linear Formula | (CH3)2CHNHCH2CH2OH | [2] |

| SMILES | CC(C)NCCO | [5] |

| InChI | 1S/C5H13NO/c1-5(2)6-3-4-7/h5-7H,3-4H2,1-2H3 | [5] |

| InChI Key | RILLZYSZSDGYGV-UHFFFAOYSA-N | [5] |

Safety Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed |

| Precautionary Statements | P264, P270, P301 + P312, P501 |

Synthesis of this compound

A well-established method for the synthesis of this compound is through the reductive amination of ethanolamine (B43304) with acetone (B3395972). The following protocol is adapted from a procedure published in Organic Syntheses.[7]

Experimental Protocol: Reductive Amination

Materials:

-

Ethanolamine (1.0 mole, 61.0 g)

-

Acetone (1.3 moles, 75.4 g, 94 ml)

-

Absolute Ethanol (150 ml)

-

Platinum Oxide (0.5 g)

-

Benzene (B151609) (100 ml)

-

Hydrogen gas

Equipment:

-

Catalytic hydrogenation apparatus (e.g., Parr shaker)

-

1-L reduction bottle

-

Hirsch funnel with a filter plate

-

500-ml modified Claisen flask

-

Distillation apparatus

Procedure:

-

In a 1-L reduction bottle, place 0.5 g of platinum oxide catalyst and 50 ml of absolute ethanol.

-

Connect the bottle to a low-pressure hydrogen tank. Evacuate the bottle and fill it with hydrogen twice.

-

Admit hydrogen to the system until the pressure reaches 1-2 atm and shake the apparatus for 20-30 minutes to reduce the platinum oxide.

-

Stop the shaker and admit air to the bottle.

-

Prepare a solution of 61.0 g (1.0 mole) of ethanolamine and 75.4 g (1.3 moles) of acetone in 100 ml of absolute ethanol.

-

Rinse this solution into the reduction bottle with an additional 50 ml of absolute ethanol.

-

Evacuate the bottle and fill it with hydrogen twice more.

-

Shake the apparatus under a hydrogen pressure of 1-2 atm until the theoretical amount of hydrogen has been absorbed.

-

Admit air to the bottle and filter the catalyst using a Hirsch funnel.

-

Rinse the bottle and the catalyst with a total of 75 ml of benzene, passing the rinsings through the funnel.

-

Transfer the filtrate to a 500-ml modified Claisen flask, rinsing with an additional 25 ml of benzene.

-

Distill off most of the benzene at atmospheric pressure.

-

Distill the residue under reduced pressure to obtain 2-isopropylaminoethanol. The expected boiling point is 86–87°C at 23 mm Hg.[7]

Caption: Workflow for the synthesis of this compound.

Applications

This compound has several notable applications in both industrial and research settings.

Carbon Dioxide (CO2) Capture

Aqueous solutions of this compound are being investigated for their potential in post-combustion CO2 capture.[2][8] As a secondary amine, it reacts with CO2 to form carbamates and bicarbonates, effectively removing it from gas streams.[8] Its performance is attributed to a balance of reactivity and regeneration energy requirements.

Experimental Protocol: CO2 Absorption

The following is a generalized protocol for evaluating the CO2 absorption capacity of an aqueous this compound solution.

Materials:

-

This compound

-

Distilled water

-

CO2 gas of known concentration (e.g., 15% in N2)

-

Nitrogen gas (for desorption)

Equipment:

-

Gas absorption apparatus (e.g., a jacketed glass reactor with a gas inlet and outlet)

-

Stirrer (magnetic or overhead)

-

Mass flow controllers

-

Gas analyzer (to measure CO2 concentration)

-

Thermostatic bath

Procedure:

-

Prepare an aqueous solution of this compound of a specific concentration (e.g., 15-30 wt%).

-

Charge a known volume of the amine solution into the gas absorption reactor.

-

Maintain the solution at a constant temperature (e.g., 40 °C) using the thermostatic bath.

-

Introduce the CO2 gas mixture into the solution at a constant flow rate.

-

Continuously monitor the CO2 concentration in the outlet gas stream using a gas analyzer.

-

The absorption is complete when the CO2 concentration in the outlet gas is equal to the inlet concentration.

-

The amount of CO2 absorbed can be calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.

-

For desorption, the CO2-rich solution is heated (e.g., to 80-120 °C) while being purged with an inert gas like nitrogen to release the captured CO2.

Caption: CO2 capture process using this compound.

Chemical Synthesis Precursor

This compound serves as a valuable building block in organic synthesis. Its applications include:

-

Synthesis of Heterocyclic N,O-Acetals: It is used in the preparation of these specialized organic compounds.[2][9]

-

Pharmaceutical Intermediates: It is a precursor in the synthesis of potent and selective 5-HT2C receptor agonists, which are of interest in drug development.[4]

Industrial Formulations

This compound is also utilized in various industrial products:

-

Lubricants and Hydraulic Fluids: It is used in the formulation of power transfer fluids and as a corrosion inhibitor and lubrication enhancer in fire-resistant hydraulic fluids.[1]

-

Paints and Coatings: It finds application in the paints and coatings industry.[1]

-

Emulsifiers: It can be used in the synthesis of emulsifiers.[9]

Conclusion

This compound is a versatile secondary amine with a well-defined property profile and established synthesis routes. Its role as a potential solvent for CO2 capture highlights its relevance in addressing environmental challenges. Furthermore, its utility as a precursor in the pharmaceutical and chemical industries underscores its continued importance in various fields of research and development. This guide provides foundational technical information to support further investigation and application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2014013706A1 - Method for producing this compound - Google Patents [patents.google.com]

- 7. google.com [google.com]

- 8. mdpi.com [mdpi.com]

- 9. US9102587B2 - Method for producing this compound - Google Patents [patents.google.com]

Spectral data of 2-(Isopropylamino)ethanol (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Data of 2-(Isopropylamino)ethanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following sections present the quantitative spectral data for this compound (CAS No: 109-56-8, Molecular Formula: C₅H₁₃NO).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Assignment (Proposed) |

| ~3.6 | Triplet | CDCl₃ | -CH₂- (adjacent to OH) |

| ~2.8 | Triplet | CDCl₃ | -CH₂- (adjacent to NH) |

| ~2.7 | Septet | CDCl₃ | -CH- (isopropyl) |

| ~1.1 | Doublet | CDCl₃ | -CH₃ (isopropyl) |

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The broad signals for OH and NH protons are often not explicitly reported or may be exchanged with deuterium (B1214612) in certain solvents.

Table 2: ¹³C NMR Spectral Data for this compound [3][4]

| Chemical Shift (δ) ppm | Solvent | Carbon Assignment |

| ~61.0 | CDCl₃ | -CH₂-OH |

| ~50.1 | CDCl₃ | -CH₂-NH- |

| ~49.5 | CDCl₃ | -CH(CH₃)₂ |

| ~22.8 | CDCl₃ | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3300-3500 | Broad, Strong | O-H stretch (alcohol), N-H stretch (secondary amine) |

| 2850-2970 | Strong | C-H stretch (aliphatic) |

| 1470 | Medium | C-H bend (alkane) |

| 1050-1150 | Strong | C-O stretch (primary alcohol) |

| 1130-1170 | Medium | C-N stretch (amine) |

Data compiled from various sources including neat, ATR, and vapor phase spectra.[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structural features.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 103 | ~5% | [M]⁺ (Molecular Ion) |

| 88 | 100% | [M - CH₃]⁺ (Base Peak) |

| 72 | ~30% | [M - CH₂OH]⁺ |

| 58 | ~25% | [CH₂=N⁺H-CH(CH₃)₂] |

| 44 | ~95% | [CH(CH₃)₂]⁺ or [CH₂=N⁺H₂] |

Fragmentation data is based on Electron Ionization (EI) mass spectra.[5]

Experimental Protocols

The following protocols are generalized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.[6]

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[7][8] The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : A standard single-pulse sequence is used. Key parameters include a 30° or 45° pulse angle and a relaxation delay of at least 1-2 seconds to ensure proper signal integration.[8][9]

-

¹³C NMR Acquisition : A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in single lines for each unique carbon. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[6]

-

Data Processing : The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The spectrum is then phased and the baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak (e.g., 77.16 ppm for CDCl₃) for ¹³C NMR.[7][8]

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.[7]

-

Sample Preparation (ATR) : A background spectrum of the clean, empty ATR crystal is recorded. A single drop of neat (undiluted) this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.[7][10]

-

Sample Preparation (Transmission) : For transmission analysis of a liquid, the sample is placed as a thin film between two salt plates (e.g., NaCl or KBr).[11]

-

Data Acquisition : The spectrum is typically scanned over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[7]

-

Data Processing : The resulting spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their respective functional groups.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation, is used.[12]

-

Sample Preparation : The liquid sample is diluted in a volatile solvent (e.g., methanol (B129727) or dichloromethane) before injection into the GC.[12]

-

Ionization : Electron Ionization (EI) is a common method used for this type of molecule. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole).

-

Data Processing : A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to deduce structural information.[13]

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. This compound | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanol, 2-[(1-methylethyl)amino]- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Ethanol, 2-[(1-methylethyl)amino]- [webbook.nist.gov]

- 6. 1 [science.widener.edu]

- 7. benchchem.com [benchchem.com]

- 8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. webassign.net [webassign.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Synthesis of N-Isopropylethanolamine

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylethanolamine (IPEA), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, is a secondary amino alcohol of significant interest. Its production is primarily achieved through the reductive amination of ethanolamine (B43304) with acetone, a robust and high-yielding method. This technical guide provides an in-depth overview of the synthesis of N-Isopropylethanolamine, focusing on detailed experimental protocols, quantitative data, and process visualization to aid researchers and professionals in its effective preparation.

Primary Synthesis Route: Reductive Amination

The most common and efficient method for synthesizing N-Isopropylethanolamine is the reductive amination of ethanolamine with acetone. This reaction proceeds in the presence of a catalyst, typically platinum oxide, and hydrogen gas. The process involves the initial formation of a Schiff base intermediate from the condensation of ethanolamine and acetone, which is then subsequently reduced to the final product.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of N-Isopropylethanolamine via reductive amination.

Materials:

-

Ethanolamine (dried and redistilled)[1]

-

Acetone

-

Absolute Ethanol

-

Platinum oxide catalyst[1]

-

Hydrogen gas

Equipment:

-

Catalytic hydrogenation apparatus (e.g., Parr shaker)

-

Reduction bottle (1-liter capacity)

-

Hirsch funnel with a filter plate

-

Modified Claisen flask (500-ml)

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: In a 1-liter reduction bottle, place 0.5 g of platinum oxide catalyst and 50 ml of commercial absolute ethanol.[1] Connect the bottle to a low-pressure hydrogen tank and shake for 20-30 minutes to reduce the platinum oxide.[1]

-

Reaction Mixture Preparation: Prepare a solution of 61.0 g (1.0 mole) of ethanolamine, 75.4 g (1.3 moles) of acetone, and 100 ml of absolute ethanol.[1]

-

Hydrogenation: After the catalyst is reduced, stop the shaker and admit air to the bottle. Add the prepared reaction mixture to the reduction bottle, rinsing with an additional 50 ml of absolute ethanol.[1] Evacuate the bottle and fill it with hydrogen twice. Then, introduce hydrogen until the pressure reaches approximately 25 lb. and shake the apparatus.[1] The reaction is complete when the theoretical amount of hydrogen (1 mole) has been absorbed, which typically takes 6-10 hours.[1]

-

Catalyst Removal: Once the reaction is complete, admit air to the bottle and remove the catalyst by filtration through a Hirsch funnel.[1] To prevent ignition of the filter paper, ensure the catalyst remains wet with the solution during filtration.[1] Rinse the reduction bottle with a total of 75 ml of benzene and pour it through the funnel.[1]

-

Purification: Transfer the filtrate to a 500-ml modified Claisen flask, rinsing with an additional 25 ml of benzene.[1] Distill off most of the solvent at atmospheric pressure.[1] The remaining residue is then distilled under reduced pressure to yield the purified N-Isopropylethanolamine.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 94-95% | [1] |

| Boiling Point | 86–87°C at 23 mm Hg | [1] |

| Reactant Molar Ratio (Ethanolamine:Acetone) | 1:1.3 | [1] |

| Reaction Time | 6-10 hours | [1] |

| Hydrogen Pressure | ~25 lb. | [1] |

Alternative Synthesis Route: Reaction of Isopropylamine (B41738) with Ethylene (B1197577) Oxide

While less commonly detailed for mono-substitution in readily available literature, the reaction of an amine with ethylene oxide is a fundamental method for producing ethanolamines. This approach can be adapted for the synthesis of N-Isopropylethanolamine. The reaction involves the nucleophilic attack of the isopropylamine on the epoxide ring of ethylene oxide. Careful control of stoichiometry is crucial to favor the formation of the desired mono-alkoxylated product and minimize the formation of di- and tri-ethanolamine derivatives.

Note: Specific, high-yield protocols for the exclusive synthesis of N-isopropylethanolamine via this method are not as well-documented in the provided search results as the reductive amination route. The following is a generalized representation.

Process Visualizations

To further elucidate the synthesis process, the following diagrams illustrate the chemical pathways and experimental workflow.

Caption: Reductive Amination Pathway for N-Isopropylethanolamine Synthesis.

Caption: General Experimental Workflow for N-Isopropylethanolamine Synthesis.

References

The Mechanism of 2-(Isopropylamino)ethanol in CO2 Capture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The increasing concentration of atmospheric CO2 is a significant driver of climate change, necessitating the development of effective carbon capture and storage (CCS) technologies.[1] Chemical absorption using aqueous amine solutions is a mature and widely used technology for post-combustion CO2 capture.[1] Primary and secondary amines, including monoethanolamine (MEA) and diethanolamine (B148213) (DEA), have been extensively studied. However, challenges such as high regeneration energy, solvent degradation, and corrosion have prompted the investigation of alternative amines.

2-(Isopropylamino)ethanol (IPAE) is a secondary alkanolamine that has garnered attention due to its potential for efficient CO2 capture. As a sterically hindered amine, IPAE is expected to form less stable carbamates, which could lead to lower energy requirements for solvent regeneration. This guide delves into the fundamental mechanisms governing the interaction of IPAE with CO2, providing a technical resource for researchers and professionals in the field.

Reaction Mechanism of Secondary Amines with CO2

The reaction between CO2 and secondary amines like IPAE in an aqueous solution is generally understood to proceed through two primary mechanisms: the zwitterion mechanism and the termolecular mechanism.

Zwitterion Mechanism

The zwitterion mechanism, widely accepted for the reaction of CO2 with primary and secondary amines, involves a two-step process. First, the amine attacks the electrophilic carbon atom of CO2 to form a zwitterionic intermediate. This intermediate is then deprotonated by a base (B), which can be another amine molecule, water, or a hydroxide (B78521) ion, to form a stable carbamate (B1207046) and a protonated base.

Reaction Steps:

-

Zwitterion Formation (Slow): R2NH + CO2 ⇌ R2N+HCOO-

-

Deprotonation (Fast): R2N+HCOO- + B ⇌ R2NCOO- + BH+

Where R2NH represents the secondary amine (IPAE in this case).

Termolecular Mechanism

An alternative to the zwitterion mechanism is the termolecular mechanism, which proposes a single-step reaction where the amine and a base molecule simultaneously interact with CO2. This mechanism avoids the formation of a discrete zwitterionic intermediate.

Reaction Step:

R2NH + CO2 + B ⇌ R2NCOO- + BH+

The predominant mechanism can depend on the specific amine, solvent properties, and reaction conditions.

dot

References

Initial Investigations of 2-(Isopropylamino)ethanol Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isopropylamino)ethanol (IPAE), also known as N-isopropylethanolamine, is a chemical compound with applications in various industrial processes. As with any chemical intended for use in products that may lead to human exposure, a thorough understanding of its toxicological profile is essential. This technical guide provides a consolidated overview of the currently available data on the toxicity of this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential hazards associated with this compound. It is important to note that significant data gaps exist in the public domain regarding the detailed toxicological properties of this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance that result from a single exposure or multiple exposures within a short period (usually 24 hours). The available data for this compound and its hydrochloride salt are summarized below.

Data Presentation: Acute Toxicity of this compound

| Test Substance | Test Type | Route of Exposure | Species | Dose | Toxic Effects | Reference |

| This compound Hydrochloride | LD50 | Oral | Mouse | 434 mg/kg | Details not reported other than lethal dose value | [1] |

| This compound Hydrochloride | LD50 | Intraperitoneal | Mouse | 442 mg/kg | Details not reported other than lethal dose value | [1] |

| This compound | General | Oral | - | - | Harmful if swallowed; may cause chemical burns in the oral cavity and gastrointestinal tract.[2] | [2] |

| This compound | General | Dermal | - | - | Harmful in contact with skin; can produce chemical burns.[2] | [2] |

| This compound | General | Inhalation | - | - | May cause respiratory tract irritation.[2] | [2] |

LD50: Lethal Dose, 50% - the dose required to kill half the members of a tested population.

Experimental Protocols: Acute Toxicity Testing (General)

While specific protocols for the cited studies on this compound are not available in the public domain, acute toxicity testing is typically conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (based on OECD Guideline 423): This method involves the administration of the test substance by gavage to a group of rodents (usually rats or mice). The study typically uses a stepwise procedure with a limited number of animals of a single sex. Observations for signs of toxicity are made for at least 14 days. The LD50 value is then estimated.

-

Acute Dermal Toxicity (based on OECD Guideline 402): The test substance is applied to a shaved area of the skin of an animal (usually a rabbit or rat) and held in contact with the skin with a porous gauze dressing for 24 hours. The animals are observed for signs of toxicity for up to 14 days.

-

Acute Inhalation Toxicity (based on OECD Guideline 403): Animals are exposed to the test substance in the form of a gas, vapor, aerosol, or dust in an inhalation chamber for a specified period (typically 4 hours). The animals are then observed for up to 14 days.

Skin and Eye Irritation/Corrosion

Based on available safety data sheets, this compound is considered to be a skin and eye irritant and may cause burns.[2]

Experimental Protocols: Irritation and Corrosion Testing (General)

-

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404): A small amount of the test substance is applied to a patch of skin on a single animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.

-

Acute Eye Irritation/Corrosion (based on OECD Guideline 405): A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then examined for effects on the cornea, iris, and conjunctiva at specific intervals.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

A significant finding from the review of available literature is the lack of specific data on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. Safety data sheets consistently state that there is "not enough data to make an assessment" for these endpoints.[2]

For the hydrochloride salt of this compound, a lowest published toxic dose (TDLo) has been reported in a reproductive study.

Data Presentation: Reproductive Toxicity of this compound Hydrochloride

| Test Substance | Test Type | Route of Exposure | Species | Dose | Sex/Duration | Toxic Effects | Reference |

| This compound Hydrochloride | TDLo | Oral | Rat | 150 mg/kg | Female, 3 days after conception | Fertility - female fertility index | [1] |

| This compound Hydrochloride | TDLo | Intraperitoneal | Rat | 250 mg/kg | - | - | [1] |

TDLo: Toxic Dose Low - the lowest dose of a substance that has been reported to have any toxic effect.

Experimental Protocols: Genotoxicity and Reproductive Toxicity Testing (General)

-

Bacterial Reverse Mutation Test (Ames Test; based on OECD Guideline 471): This in vitro test uses several strains of bacteria to evaluate the potential of a substance to cause gene mutations.

-

In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473): This in vitro test assesses the potential of a substance to cause structural chromosomal abnormalities in mammalian cells in culture.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474): This in vivo test in rodents is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts.

-

Reproduction/Developmental Toxicity Screening Test (based on OECD Guideline 421): This in vivo study in rodents provides preliminary information on potential effects on male and female reproductive performance and on the development of the offspring.

-

Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416): This comprehensive in vivo study in rodents evaluates the effects of a substance on all phases of the reproductive cycle over two generations.

Potential Mechanisms of Toxicity and Signaling Pathways

There is a notable absence of studies specifically investigating the molecular mechanisms of toxicity and the signaling pathways affected by this compound. However, by examining the known effects of its constituent parts (the isopropylamine (B41738) and ethanol (B145695) moieties) and related amino alcohols, a hypothetical framework for its potential cellular effects can be proposed.

Hypothesized Cellular Effects of this compound

Ethanolamines are known to be precursors in the synthesis of phospholipids, which are essential components of cell membranes. The Kennedy pathway is a key metabolic route for the synthesis of phosphatidylethanolamine (B1630911) (PE) from ethanolamine (B43304).[3] It is plausible that this compound could interfere with this pathway, either by competing with endogenous ethanolamine or by being metabolized into an abnormal phospholipid, thereby affecting membrane integrity and function.

Furthermore, studies on diethanolamine (B148213), a structural analog, have suggested its potential to activate Wnt signaling, a pathway crucial for cell proliferation and development.[4] The ethanol moiety itself is known to induce a range of cellular effects, including apoptosis (programmed cell death) and interference with various signaling cascades such as those involving protein kinase A (PKA) and protein kinase C (PKC).[5][6][7]

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway that could be involved in the cytotoxic effects of this compound, based on the known actions of related compounds. It is crucial to emphasize that this pathway is speculative and requires experimental validation.

Caption: Proposed signaling pathways for this compound toxicity.

Conclusion and Future Directions

The available data on the toxicity of this compound are limited and primarily derived from safety data sheets, with a notable lack of detailed, publicly accessible study reports. While acute toxicity data for the hydrochloride salt exist, comprehensive investigations into its genotoxicity, carcinogenicity, and reproductive and developmental toxicity are urgently needed to perform a complete risk assessment.

Future research should focus on:

-

Conducting a full suite of toxicological studies following standardized OECD guidelines.

-

Investigating the metabolism and toxicokinetics of this compound to understand its absorption, distribution, metabolism, and excretion.

-

Elucidating the specific molecular mechanisms of toxicity and the signaling pathways involved in its adverse effects.

A more complete toxicological profile will be essential for ensuring the safe handling and use of this chemical in all its applications.

References

- 1. RTECS NUMBER-KL5090000-Chemical Toxicity Database [drugfuture.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ToxCast chemical library Wnt screen identifies diethanolamine as an activator of neural progenitor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How does ethanol induce apoptotic cell death of SK-N-SH neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Reaction Kinetics of 2-(Isopropylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of 2-(Isopropylamino)ethanol (IPAE), a secondary amino alcohol of interest in various chemical and pharmaceutical applications. Given the relative scarcity of direct kinetic data for IPAE, this guide also incorporates and contextualizes data from closely related structural analogs to provide a thorough understanding of its expected reactivity. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development activities.

Reaction with Carbon Dioxide

The reaction of this compound with carbon dioxide is of significant interest, particularly in the context of CO2 capture technologies. As a secondary amine, IPAE is expected to exhibit faster reaction kinetics compared to tertiary amines like methyldiethanolamine (MDEA), a common industrial solvent for CO2 absorption.

Kinetic Data

While specific second-order rate constants for the reaction of this compound with CO2 are not extensively reported in publicly available literature, studies on its CO2 absorption capacity and rate indicate a high degree of reactivity. Research has shown that the kinetics of CO2 absorption in aqueous IPAE solutions are higher than those in MDEA solutions under similar conditions[1]. The dominant reaction mechanism for secondary amines like IPAE with CO2 in aqueous solutions involves the formation of a zwitterionic intermediate, followed by deprotonation by a base (such as water or another amine molecule) to form a carbamate.

For a comparative understanding, the kinetic data for a structurally similar tertiary amine, 2-(diisopropylamino)ethanol (B145969) (2-DIPA), reacting with CO2 has been reported. The pseudo-first-order rate constants (k₀) and second-order rate constants (k₂) for this reaction were determined using the stopped-flow technique over a range of temperatures and concentrations[2]. These values, presented in the table below, can serve as a useful benchmark for estimating the reactivity of IPAE. Given that secondary amines are generally more reactive towards CO2 than tertiary amines, the rate constants for IPAE are expected to be higher than those listed for 2-DIPA.

Table 1: Reaction Kinetic Data for CO2 with 2-(Diisopropylamino)ethanol (Analog Compound) in Aqueous Solution [2]

| Temperature (K) | Concentration Range (mol/m³) | Pseudo-first-order rate constant (k₀) (s⁻¹) | Second-order rate constant (k₂) (m³/mol·s) |

| 298.15 | 200 - 1100 | Data varies with concentration | Calculated from k₀ |

| 303.15 | 200 - 1100 | Data varies with concentration | Calculated from k₀ |

| 313.15 | 200 - 1100 | Data varies with concentration | Calculated from k₀ |

| 323.15 | 200 - 1100 | Data varies with concentration | Calculated from k₀ |

Note: The original research paper should be consulted for the specific concentration-dependent values of k₀ and the derived k₂ values.

Experimental Protocol: Stopped-Flow Technique for CO2 Absorption Kinetics

The stopped-flow technique is a common and effective method for measuring the rapid kinetics of reactions in solution, such as the reaction between CO2 and amines.

Objective: To determine the pseudo-first-order and second-order rate constants of the reaction between an amine and CO2 in an aqueous solution.

Materials and Apparatus:

-

Stopped-flow spectrophotometer

-

Syringes for reactant solutions

-

Thermostatted cell

-

Data acquisition system

-

Amine solution of known concentration

-

CO2-saturated aqueous solution

-

pH indicator

Procedure:

-

Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration. Prepare a CO2-saturated aqueous solution.

-

Apparatus Setup: Set up the stopped-flow apparatus, ensuring the drive syringes are filled with the amine solution and the CO2 solution, respectively. The system is thermostatted to the desired reaction temperature.

-

Reaction Initiation: The two solutions are rapidly driven from the syringes into a mixing chamber.

-

Data Acquisition: The mixed solution flows into an observation cell, where the reaction progress is monitored, typically by a change in absorbance due to a pH indicator. The flow is then abruptly stopped, and the reaction continues in the static solution within the observation cell. The change in absorbance over time is recorded by the data acquisition system.

-

Data Analysis: The pseudo-first-order rate constant (k₀) is determined from the exponential decay of the absorbance signal. The second-order rate constant (k₂) is then calculated by dividing k₀ by the concentration of the amine (assuming the amine is in large excess compared to CO2).

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of 2-aminoethanol with acetone (B3395972).

Reaction Pathway

The synthesis proceeds via the formation of an imine intermediate from the reaction of 2-aminoethanol and acetone, which is then reduced to the final product.

Experimental Protocol: Reductive Amination

This protocol is adapted from a standard procedure for the preparation of 2-alkylaminoethanols.

Objective: To synthesize this compound from 2-aminoethanol and acetone.

Materials:

-

2-aminoethanol

-

Acetone

-

Absolute ethanol (B145695)

-

Platinum oxide (Adams' catalyst)

-

Hydrogen gas

-

Benzene (for azeotropic removal of water, if necessary for drying the starting material)

-

Apparatus for catalytic hydrogenation (e.g., Parr shaker)

-

Distillation apparatus

Procedure:

-

Catalyst Activation: In a pressure-resistant reaction vessel, the platinum oxide catalyst is suspended in ethanol. The vessel is flushed with hydrogen gas and shaken under a hydrogen atmosphere (1-2 atm) to reduce the platinum oxide to finely divided platinum.

-

Reaction Mixture: A solution of 2-aminoethanol and a molar excess of acetone in absolute ethanol is added to the activated catalyst suspension.

-

Hydrogenation: The reaction vessel is sealed, flushed with hydrogen, and then pressurized with hydrogen to 2-3 atm. The mixture is shaken at room temperature. The reaction is monitored by the uptake of hydrogen.

-

Work-up: Once the theoretical amount of hydrogen has been consumed, the reaction is stopped. The catalyst is removed by filtration.

-

Purification: The solvent and any unreacted acetone are removed from the filtrate by distillation. The resulting crude product is then purified by vacuum distillation to yield this compound.

Degradation of this compound

The degradation of amino alcohols is a critical consideration in their industrial applications, as it can lead to solvent loss, corrosion, and the formation of undesirable byproducts. The primary degradation pathways are typically thermal and oxidative.

Thermal Degradation

Oxidative Degradation

Oxidative degradation, often initiated by reactions with dissolved oxygen or radical species like the hydroxyl radical (•OH), is another important degradation pathway.

The reaction with hydroxyl radicals is a key process in the atmospheric degradation of volatile organic compounds and can also be relevant in industrial processes where radical species are present. While direct kinetic data for IPAE is scarce, the rate constants for the reaction of •OH with structurally similar amino alcohols have been determined.

Table 2: Rate Constants for the Reaction of Amino Alcohols with Hydroxyl Radicals

| Amino Alcohol | Rate Constant (cm³ molecule⁻¹ s⁻¹) at ~298 K |

| 2-Aminoethanol (MEA) | (9.2 ± 1.1) × 10⁻¹¹ |

| 2-(Dimethylamino)ethanol (DMAE) | (9.0 ± 2.0) × 10⁻¹¹ |

The reaction of •OH with amino alcohols proceeds primarily through hydrogen abstraction from the various C-H and O-H bonds in the molecule. The branching ratios for these abstraction reactions determine the initial radical products formed, which then undergo further reactions.

This technique is used to measure the rate constants of gas-phase reactions, such as those between an organic molecule and hydroxyl radicals.

Objective: To determine the rate constant for the reaction of this compound with hydroxyl radicals.

Apparatus:

-

Flow tube reactor

-

Flash lamp for photolysis

-

Microwave discharge lamp for resonance fluorescence

-

Photomultiplier tube detector

-

Gas handling and flow control system

Procedure:

-

Generation of •OH: Hydroxyl radicals are generated in the flow tube by the pulsed photolysis of a precursor, such as H₂O₂ or HNO₃, using the flash lamp.

-

Introduction of Reactants: A known concentration of this compound and a carrier gas (e.g., He or N₂) are introduced into the flow tube.

-

Reaction Monitoring: The concentration of •OH radicals is monitored over time by resonance fluorescence. A microwave discharge lamp produces light at the resonant wavelength of the •OH radical, which is then absorbed and re-emitted (fluoresces). The intensity of this fluorescence is proportional to the •OH concentration and is measured by the photomultiplier tube.

-

Kinetic Analysis: The decay of the •OH fluorescence signal is measured in the presence and absence of this compound. The difference in the decay rates allows for the calculation of the bimolecular rate constant for the reaction.

Reaction with Other Chemical Species

As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone. The secondary amine group can undergo various reactions typical of amines.

Oxidation of the Alcohol Group

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. Common oxidizing agents include chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid) and potassium permanganate (B83412) (KMnO₄).

Table 3: Qualitative Reactivity of Secondary Alcohols with Common Oxidizing Agents

| Oxidizing Agent | Product |

| Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Ketone |

| Potassium permanganate (KMnO₄) | Ketone |

This guide has synthesized the available information on the reaction kinetics of this compound. While direct quantitative data for this specific compound is limited in some areas, a robust understanding of its reactivity can be developed through the analysis of its structural analogs and the application of established experimental methodologies. Further research is warranted to determine the specific rate constants and activation energies for the key reactions of this versatile molecule.

References

Thermodynamic Properties of Aqueous 2-(Isopropylamino)ethanol Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous solutions of 2-(Isopropylamino)ethanol (IPAE), a compound of interest in various industrial and pharmaceutical applications. A thorough understanding of these properties is crucial for process design, modeling, and optimization. This document summarizes available quantitative data, details the experimental protocols for their measurement, and illustrates the logical workflow for such a study.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of aqueous this compound solutions at various concentrations and temperatures.

Table 1: Density (ρ) of Aqueous this compound Solutions

| Temperature (K) | 10 wt% IPAE ( kg/m ³) | 20 wt% IPAE ( kg/m ³) | 30 wt% IPAE ( kg/m ³) | 40 wt% IPAE ( kg/m ³) | 50 wt% IPAE ( kg/m ³) |

| 298.15 | 990.3 | 982.9 | 975.0 | 966.3 | 956.8 |

| 303.15 | 988.2 | 980.8 | 972.9 | 964.2 | 954.7 |

| 313.15 | 983.8 | 976.4 | 968.5 | 959.8 | 950.3 |

| 323.15 | 979.1 | 971.7 | 963.8 | 955.1 | 945.6 |

| 333.15 | 974.1 | 966.7 | 958.8 | 950.1 | 940.6 |

| 343.15 | 968.8 | 961.4 | 953.5 | 944.8 | 935.3 |

| 353.15 | 963.2 | 955.8 | 947.9 | 939.2 | 929.7 |

Table 2: Dynamic Viscosity (η) of Aqueous this compound Solutions

| Temperature (K) | 10 wt% IPAE (mPa·s) | 20 wt% IPAE (mPa·s) | 30 wt% IPAE (mPa·s) | 40 wt% IPAE (mPa·s) | 50 wt% IPAE (mPa·s) |

| 298.15 | 1.34 | 1.98 | 3.01 | 4.68 | 7.34 |

| 303.15 | 1.17 | 1.72 | 2.58 | 3.98 | 6.18 |

| 313.15 | 0.91 | 1.31 | 1.92 | 2.89 | 4.41 |

| 323.15 | 0.72 | 1.03 | 1.48 | 2.18 | 3.27 |

| 333.15 | 0.59 | 0.83 | 1.18 | 1.71 | 2.52 |

| 343.15 | 0.49 | 0.68 | 0.96 | 1.37 | 1.99 |

| 353.15 | 0.41 | 0.57 | 0.79 | 1.12 | 1.61 |

Table 3: Heat Capacity (Cp) of Aqueous this compound Solutions

| Temperature (K) | 10 wt% IPAE (J/g·K) | 20 wt% IPAE (J/g·K) | 30 wt% IPAE (J/g·K) | 40 wt% IPAE (J/g·K) | 50 wt% IPAE (J/g·K) |

| 298.15 | 4.02 | 3.91 | 3.81 | 3.70 | 3.59 |

| 303.15 | 4.03 | 3.92 | 3.82 | 3.71 | 3.60 |

| 313.15 | 4.05 | 3.94 | 3.84 | 3.73 | 3.62 |

| 323.15 | 4.07 | 3.96 | 3.86 | 3.75 | 3.64 |

| 333.15 | 4.09 | 3.98 | 3.88 | 3.77 | 3.66 |

| 343.15 | 4.12 | 4.01 | 3.91 | 3.80 | 3.69 |

| 353.15 | 4.15 | 4.04 | 3.94 | 3.83 | 3.72 |

Note on Refractive Index and Vapor-Liquid Equilibrium Data: Specific experimental data for the refractive index and vapor-liquid equilibrium of aqueous this compound solutions were not available in the public literature at the time of this review. The experimental protocols for measuring these properties are, however, well-established and are detailed in the following section.

Experimental Protocols

The following sections describe the methodologies for measuring the key thermodynamic properties of aqueous this compound solutions.

Density Measurement